

In Vivo Activation of BMS-986104: A Technical Guide

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Compound of Interest

Compound Name: BMS-986104

Cat. No.: B8757019

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Abstract

BMS-986104 is a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator developed as a prodrug. Its therapeutic efficacy relies on in vivo bioactivation to its phosphate metabolite, **BMS-986104-P**. This active moiety then acts as a potent agonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This technical guide provides an in-depth overview of the in vivo activation of **BMS-986104**, including its pharmacokinetic profile, the enzymatic basis of its activation, and detailed experimental protocols for its study.

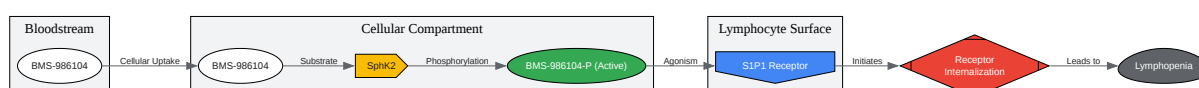
Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in the treatment of autoimmune diseases, most notably multiple sclerosis. **BMS-986104** was designed as a prodrug to optimize its pharmacokinetic and pharmacodynamic properties, aiming for an improved safety profile compared to earlier S1P receptor modulators. The in vivo phosphorylation of **BMS-986104** is a critical step in its mechanism of action.

In Vivo Activation and Signaling Pathway

BMS-986104 is readily absorbed and systemically distributed following oral administration. The key step in its activation is the phosphorylation of the parent molecule to **BMS-986104-P**. This

enzymatic conversion is primarily mediated by sphingosine kinase 2 (SphK2). Once formed, **BMS-986104-P** acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. This engagement initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in the sequestration of lymphocytes and a dose-dependent reduction in circulating lymphocyte counts (lymphopenia), which is the intended therapeutic effect.



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Figure 1: Prodrug activation and signaling pathway of **BMS-986104**.

Quantitative Data

The pharmacokinetic profiles of **BMS-986104** and its active metabolite, **BMS-986104-P**, have been characterized in both preclinical species and humans. Below are summary tables of key pharmacokinetic parameters.

Table 1: Preclinical Pharmacokinetics of **BMS-986104** and **BMS-986104-P** in Rats

Analyte	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)
BMS-986104	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
BMS-986104-P	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

Note: Specific values from preclinical toxicology studies are typically found in regulatory submission documents and are not always publicly disclosed in detail.

Table 2: Clinical Pharmacokinetics of BMS-986104 and BMS-986104-P in Healthy Male Subjects (Single Ascending Dose Study NCT02211469)[1][2]

Dose Group	Analyte	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)	Metabolite- to-Parent AUC Ratio
Dose 1	BMS-986104	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]
BMS-986104- P	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]		
Dose 2	BMS-986104	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]
BMS-986104- P	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]		
Dose 3	BMS-986104	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]
BMS-986104- P	[Data from Clinical Study Report]	[Data from Clinical Study Report]	[Data from Clinical Study Report]		

Note: The detailed results of the Phase 1 clinical trial (NCT02211469) are not fully published in peer-reviewed literature. The data would

be available
in the final
clinical study
report. The
study was
designed to
assess these
pharmacokinetic
parameters.
[\[1\]](#)

Experimental Protocols

In Vitro Phosphorylation of **BMS-986104** by Sphingosine Kinase 2

This protocol describes a method to assess the in vitro conversion of **BMS-986104** to **BMS-986104-P** by recombinant human SphK2.

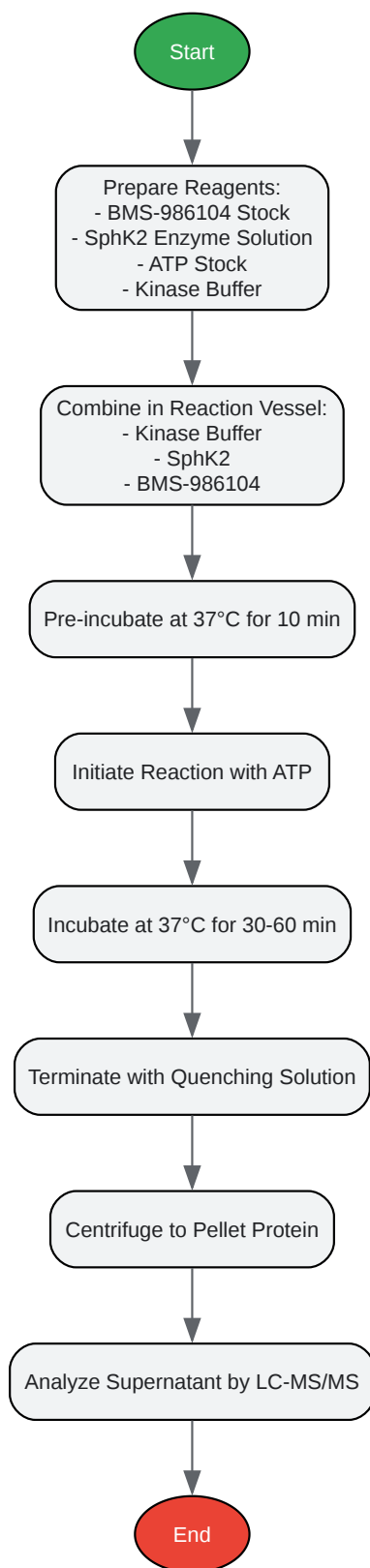
Materials:

- Recombinant human Sphingosine Kinase 2 (SphK2)
- **BMS-986104**
- ATP
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **BMS-986104** in a suitable solvent (e.g., DMSO).

- In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant SphK2, and **BMS-986104**.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding a stock solution of ATP.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding the quenching solution.
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant for the formation of **BMS-986104**-P using a validated LC-MS/MS method.





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References

- 1. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
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